4'-Chloro-2'-ethenyl-2,3-dimethoxy-1,1'-biphenyl
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Overview
Description
4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H15ClO2. This compound is characterized by the presence of a chloro group, two methoxy groups, and a vinyl group attached to a biphenyl structure. It is a yellow to white solid with a melting point of 94-97°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated biphenyls or other reduced derivatives.
Scientific Research Applications
4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups, as well as the vinyl group, contribute to its reactivity and binding affinity with various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the methoxy and vinyl groups.
2,3-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the chloro and vinyl groups.
2-Vinyl-1,1’-biphenyl: Similar structure but lacks the chloro and methoxy groups.
Uniqueness
4’-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H15ClO2 |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(4-chloro-2-ethenylphenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H15ClO2/c1-4-11-10-12(17)8-9-13(11)14-6-5-7-15(18-2)16(14)19-3/h4-10H,1H2,2-3H3 |
InChI Key |
OQVABYRMKWPORH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=C(C=C(C=C2)Cl)C=C |
Origin of Product |
United States |
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